molecular formula C24H30N6O2 B1192784 GNF2133

GNF2133

Cat. No.: B1192784
M. Wt: 434.5 g/mol
InChI Key: SAZIAQSVBIWIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GNF2133 is a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation regulated kinase 1A (DYRK1A). It was discovered through the optimization of a 6-azaindole screening hit. This compound has shown significant potential in promoting the proliferation of both rodent and human β-cells, making it a promising candidate for the treatment of type 1 diabetes .

Preparation Methods

The synthesis of GNF2133 involves the optimization of a 6-azaindole derivative. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through medicinal chemistry optimization techniques . Industrial production methods for this compound are also not publicly available, but it is typically produced in research laboratories for scientific studies .

Chemical Reactions Analysis

GNF2133 undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are common in the metabolic pathways of many compounds, including this compound.

    Substitution Reactions: this compound can undergo substitution reactions, particularly in the presence of specific reagents and under controlled conditions.

    Common Reagents and Conditions: The specific reagents and conditions used in these reactions are not publicly disclosed. standard laboratory reagents and conditions for similar compounds are likely applicable.

    Major Products: The major products formed from these reactions are not explicitly detailed in the available literature

Scientific Research Applications

GNF2133 has several scientific research applications, including:

Mechanism of Action

GNF2133 exerts its effects by selectively inhibiting DYRK1A. This inhibition leads to the proliferation of β-cells, which are crucial for insulin production. The molecular targets and pathways involved include the regulation of β-cell mass and function, glucose disposal capacity, and insulin secretion .

Comparison with Similar Compounds

GNF2133 is unique in its high selectivity and potency as a DYRK1A inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specificity, potency, and potential side effects .

Biological Activity

GNF2133 is a selective inhibitor of dual specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), developed by the Genomics Institute of the Novartis Research Foundation. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of type 1 diabetes and various cancers. The biological activity of this compound is characterized by its ability to promote β-cell proliferation, enhance insulin secretion, and impact cell cycle regulation in cancer cells.

This compound acts primarily through the inhibition of DYRK1A, which plays a crucial role in cellular processes such as proliferation and differentiation. In the context of diabetes, this compound has been shown to:

  • Promote β-cell Proliferation : In vitro studies have demonstrated that this compound can induce proliferation in both rodent and human pancreatic β-cells .
  • Enhance Insulin Secretion : In vivo experiments indicated a significant increase in glucose disposal capacity and insulin secretion when this compound was administered to animal models .

Research Findings

The following table summarizes key findings from studies investigating the effects of this compound on β-cell function:

StudyModelKey Findings
RodentThis compound increased β-cell proliferation and improved glucose disposal.
HumanInduced significant insulin secretion in response to glucose challenges.
RatDose-dependent effects on glucose metabolism were observed.

Case Studies

  • In Vitro Studies : A study reported that this compound exhibited an IC50 value of 6.2 nM against DYRK1A, highlighting its potency as an inhibitor . The compound's ability to stimulate β-cell replication was confirmed through various assays measuring cell viability and proliferation rates.
  • In Vivo Studies : In a rat model, this compound was shown to significantly enhance insulin secretion during glucose-potentiated arginine-induced insulin secretion (GPAIS) challenges, suggesting its potential utility in managing type 1 diabetes .

In addition to its role in diabetes management, this compound's inhibition of DYRK1A has implications for cancer therapy:

  • Cell Cycle Regulation : DYRK1A is involved in regulating cell cycle progression. Inhibition of this kinase can lead to cell cycle arrest, particularly at the G1/S transition, which is beneficial for controlling tumor growth .

Research Findings

The following table outlines findings related to the effects of this compound on cancer cell lines:

StudyCancer TypeKey Findings
ColorectalDYRK1A inhibition led to reduced cell growth and tumorigenesis in preclinical models.
Triple Negative Breast Cancer (TNBC)Suppression of DYRK1A resulted in decreased proliferation and metastasis.

Case Studies

  • Colorectal Cancer : In experiments using HCT-116 colon cancer cells, knocking out DYRK1A resulted in significantly inhibited cell proliferation compared to control cells . This suggests that targeting DYRK1A with compounds like this compound could be an effective strategy for treating colorectal cancers.
  • Triple Negative Breast Cancer : In TNBC models, silencing DYRK1A expression led to a marked reduction in metastatic potential, indicating that this compound may help mitigate tumor spread by disrupting the quiescent state of cancer cells .

Properties

Molecular Formula

C24H30N6O2

Molecular Weight

434.5 g/mol

IUPAC Name

4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide

InChI

InChI=1S/C24H30N6O2/c1-2-28-9-11-29(12-10-28)24(31)27-23-15-18(3-8-26-23)21-17-30(19-5-13-32-14-6-19)22-16-25-7-4-20(21)22/h3-4,7-8,15-17,19H,2,5-6,9-14H2,1H3,(H,26,27,31)

InChI Key

SAZIAQSVBIWIDU-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)NC2=NC=CC(=C2)C3=CN(C4=C3C=CN=C4)C5CCOCC5

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=NC=CC(=C2)C3=CN(C4=C3C=CN=C4)C5CCOCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GNF2133;  GNF-2133;  GNF 2133; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.